molecular formula C₉H₁₀O₄ B1663807 2-Hydroxyethyl salicylate CAS No. 87-28-5

2-Hydroxyethyl salicylate

Cat. No. B1663807
CAS RN: 87-28-5
M. Wt: 182.17 g/mol
InChI Key: LVYLCBNXHHHPSB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl salicylate, also known as glycol salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol . It is found as an active ingredient and topical analgesic in patches used to provide relief for mild to moderate muscle and joint pain .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyethyl salicylate is C9H10O4, and its molecular weight is 182.1733 . The structure is also available as a 2D Mol file or as a computed 3D SD file . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

2-Hydroxyethyl salicylate is a colorless oily liquid or low melting solid . Its melting point is 25°C, boiling point is 166°C at 13 mm Hg, and it has a density of 1.244 g/mL at 25°C . It has a refractive index of n20/D 1.548 .

Scientific Research Applications

Plant Defense and Systemic Acquired Resistance

Salicylic acid, a compound related to 2-hydroxyethyl salicylate, plays a crucial role in plant defense mechanisms. It has been identified as an endogenous signal responsible for inducing systemic acquired resistance in plants against pathogens like tobacco mosaic virus (Gaffney et al., 1993).

Role in Plant Functions

2-Hydroxybenzoic acid, a close relative of 2-hydroxyethyl salicylate, is known to regulate several plant functions. It is involved in systemic acquired resistance to pathogens, flower formation, and potentially other plant developmental processes (Heitholt et al., 2001). Additionally, salicylic acid is pivotal in plant growth, thermogenesis, flower induction, and ion uptake (Yusuf et al., 2013).

Analytical Chemistry and Free Radical Research

2-Hydroxyethyl salicylate derivatives, specifically hydroxylated products of salicylic acid, are often used in free radical research. Analytical methods, such as capillary electrophoresis, are utilized to determine these free radical products, demonstrating the compound's importance in biochemical analysis (Coolen et al., 1998).

Environmental Chemistry

Salicylate forms complexes with minerals like goethite, which are studied in environmental chemistry. In situ characterization of these complexes sheds light on interactions between organic molecules and mineral surfaces in natural environments (Yost et al., 1990).

Antioxidant Properties

2-Hydroxyethyl salicylate and its derivatives have been shown to possess antioxidant properties. For instance, salicylate, when added during ischemia and reperfusion, has been found to prevent mitochondrial injury, suggesting its role as an effective antioxidant (van Jaarsveld et al., 1994).

Biomedical Applications

Derivatives of salicylic acid, closely related to 2-hydroxyethyl salicylate, have been incorporated into hydrophilic copolymer systems for biomedical applications. These hydrogels demonstrate potential for long-term applications like bone cements and ionomers (Elvira et al., 2001).

Safety And Hazards

2-Hydroxyethyl salicylate is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction . In case of ingestion, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place . Acute ingestion of > 150 mg/kg of salicylates may result in severe toxicity .

properties

IUPAC Name

2-hydroxyethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLCBNXHHHPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048987
Record name 2-Hydroxyethyl salicylate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Similar to other salicylates. Salicylates and other analgesics and anti-inflammatory drugs, particularly the non-steroidal anti-inflammatory drugs (NSAID) mainly used in rheumatology, inhibit cyclooxygenase, therefore reducing prostaglandin synthesis.
Record name Glycol salicylate
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Product Name

2-Hydroxyethyl salicylate

CAS RN

87-28-5
Record name Glycol salicylate
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Record name Glycol salicylate
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Record name Glycol salicylate
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Record name 2-Hydroxyethyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl salicylate
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Record name 2-hydroxyethyl salicylate
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Record name GLYCOL SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
S Córdoba, C García-Donoso, CA Villanueva… - Dermatitis®, 2011 - journals.lww.com
… gels and creams containing 2-hydroxyethyl salicylate and heparin sodium.Contact … 2-hydroxyethyl salicylate in Spain. There is currently no product containing 2-hydroxyethyl salicylate …
Number of citations: 7 journals.lww.com
M Kucera, O Horácek, J Kálal, P Kolár… - …, 2003 - thieme-connect.com
A combination of the active agents arnica and hydroxyethyl salicylate (HES) in ethanolic solution (Sportino® Acute Spray) is cutaneously applied for the treatment of sports injuries and …
Number of citations: 11 www.thieme-connect.com
S Oprea, VO Potolinca - Soft Materials, 2023 - Taylor & Francis
… This study confirms the successful inclusion of 2-hydroxyethyl salicylate in the structure of the polyurethane matrix. This method can lead to obtaining polymeric materials with long-…
Number of citations: 0 www.tandfonline.com
HM Ali - Separations, 2022 - mdpi.com
… , ethyl salicylate and 2-hydroxyethyl salicylate and methyl … , ethyl salicylate and 2-hydroxyethyl salicylate in one topical … ) was used for the determination of 2-hydroxyethyl salicylate. …
Number of citations: 1 www.mdpi.com
HM Ali - State of the Art in Separation Science, 2022 - mdpi.com
… , ethyl salicylate and 2-hydroxyethyl salicylate and methyl … , ethyl salicylate and 2-hydroxyethyl salicylate in one topical … ) was used for the determination of 2-hydroxyethyl salicylate. …
Number of citations: 1 www.mdpi.com
CWG Ansell, SJ Masters… - Journal of applied polymer …, 2001 - Wiley Online Library
… None of the other terminators, when used in direct replacement, deliver matching performance [although Dowfax 9N6 (sample T1)-, 2-hydroxyethyl salicylate (sample T12)-, or 4-(2-…
Number of citations: 6 onlinelibrary.wiley.com
MN Khan - Journal of Pharmaceutical and Biomedical Analysis, 1987 - Elsevier
… The details of the method, and its use in the estimation of the 2-hydroxyethyl salicylate formed in the reaction of phenyl salicylate with 1,2ethanediol, are described in this paper. …
Number of citations: 3 www.sciencedirect.com
J Horak, W Hemmer, M Focke, M Götz… - Contact …, 2002 - Wiley Online Library
Discussion Our patient had allergic contact dermatitis from Venosin gel containing 2-hydroxyethyl salicylate. To our knowledge, and in spite of the wide use of topical gels containing …
Number of citations: 8 onlinelibrary.wiley.com
I Glöckl, G Blaschke, M Veit - Journal of Chromatography B: Biomedical …, 2001 - Elsevier
… 2-Hydroxyethyl-salicylate used as internal standard at a concentration of about 50 μg ml −1 … with arbutin at nine concentration levels containing 2-hydroxyethyl-salicylate (50 μg ml −1 ) …
Number of citations: 52 www.sciencedirect.com
I Heindl, D Lorenz, S Sieberns… - Arzneimittel …, 1977 - europepmc.org
… trials included double-blind studies against placebo gel, controlled comparative studies against two topical commercial products (ointmentI: combination of 2-hydroxyethyl salicylate and …
Number of citations: 3 europepmc.org

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